![molecular formula C22H19FN4O3 B3411305 2-(2-Fluorophenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile CAS No. 903854-31-9](/img/structure/B3411305.png)
2-(2-Fluorophenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
Overview
Description
2-(2-Fluorophenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as FMP-4, and it belongs to the oxazole family of compounds. FMP-4 has been shown to exhibit promising pharmacological properties, making it a potential candidate for drug development.
Mechanism of Action
The mechanism of action of FMP-4 is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting the activity of COX-2, FMP-4 may reduce inflammation and pain.
Biochemical and Physiological Effects:
FMP-4 has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models. In addition, it has been shown to exhibit antitumor activity in vitro and in vivo. FMP-4 has also been shown to exhibit good pharmacokinetic properties, making it a potential candidate for drug development.
Advantages and Limitations for Lab Experiments
One of the main advantages of FMP-4 is its potent anti-inflammatory and analgesic properties. This makes it a potential candidate for the treatment of chronic pain and inflammation. In addition, FMP-4 has been shown to exhibit good pharmacokinetic properties, making it a potential candidate for drug development. However, one of the limitations of FMP-4 is its limited solubility in water, which may hinder its development as a drug.
Future Directions
There are several future directions for the study of FMP-4. One potential direction is to explore its potential as a cancer therapy. FMP-4 has been shown to exhibit antitumor activity, and further studies may reveal its potential as a cancer drug. Another potential direction is to explore the mechanism of action of FMP-4. Further studies may reveal the molecular targets of FMP-4 and its potential as a drug target. Finally, future studies may focus on the development of more soluble derivatives of FMP-4, which may improve its pharmacological properties.
Scientific Research Applications
FMP-4 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. FMP-4 has also been shown to exhibit antitumor activity, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
2-(2-fluorophenyl)-5-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3/c1-29-16-8-6-15(7-9-16)21(28)26-10-12-27(13-11-26)22-19(14-24)25-20(30-22)17-4-2-3-5-18(17)23/h2-9H,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELKKSQEFXFNDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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